
2-(Cyclopropanecarboxamido)isonicotinic acid
概要
説明
2-(Cyclopropanecarboxamido)isonicotinic acid is an organic compound that features a cyclopropane ring attached to an isonicotinic acid moiety through an amide linkage
作用機序
- Role : KatG activates isoniazid by forming a hypothetical isonicotinoyl anion or radical, which is essential for its antimycobacterial activity .
- Resulting Changes : This disruption weakens the mycobacterial cell wall, rendering the bacterium more susceptible to immune clearance and other antitubercular drugs .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
2-(Cyclopropanecarboxamido)isonicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with glycogen synthase kinase-3 (GSK3), a serine/threonine kinase involved in various cellular processes such as metabolism, cell proliferation, and apoptosis . The interaction between this compound and GSK3 results in the inhibition of the kinase activity, thereby influencing downstream signaling pathways. Additionally, this compound has been found to bind to other proteins and enzymes, modulating their activities and contributing to its diverse biochemical effects.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the inhibition of glycogen synthase kinase-3 by this compound leads to alterations in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound has been shown to affect the expression of various genes involved in metabolic processes, thereby impacting cellular energy homeostasis and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of glycogen synthase kinase-3, inhibiting its activity and preventing the phosphorylation of downstream substrates . This inhibition leads to the activation of various signaling pathways, including the Wnt pathway, which plays a critical role in cell proliferation and differentiation. Additionally, this compound may interact with other enzymes and proteins, modulating their activities and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of glycogen synthase kinase-3 and prolonged activation of downstream signaling pathways . Over time, the compound may undergo degradation, leading to a gradual decrease in its biochemical effects. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits glycogen synthase kinase-3 activity, leading to beneficial effects on cell signaling and metabolism . At higher doses, the compound may exhibit toxic or adverse effects, such as cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its biochemical targets. Additionally, high doses of this compound may lead to off-target effects, further contributing to its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the metabolism of amino acids, fatty acids, and carbohydrates, thereby impacting overall cellular energy homeostasis . Additionally, this compound may modulate the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid cycle and glycolysis, further contributing to its metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound is actively transported across cellular membranes by proton-coupled and anion antiporters, facilitating its intracellular accumulation . Once inside the cell, this compound may bind to various proteins and organelles, influencing its localization and activity. The compound’s distribution within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its respective compartments. The subcellular distribution of this compound influences its interactions with biomolecules and its overall biochemical effects, contributing to its diverse cellular activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropanecarboxamido)isonicotinic acid typically involves the coupling of this compound with 4-methoxypyridin-3-amine . The reaction conditions often include the use of coupling agents and solvents such as dimethylformamide (DMF) in the presence of a base like sodium hydroxide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 2-(Cyclopropanecarboxamido)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly at the amide or carboxylic acid functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(Cyclopropanecarboxamido)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a ligand for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
類似化合物との比較
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness: 2-(Cyclopropanecarboxamido)isonicotinic acid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
2-(cyclopropanecarbonylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(6-1-2-6)12-8-5-7(10(14)15)3-4-11-8/h3-6H,1-2H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQJIXVJEGEZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


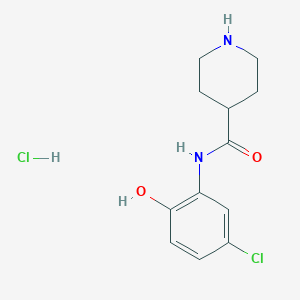
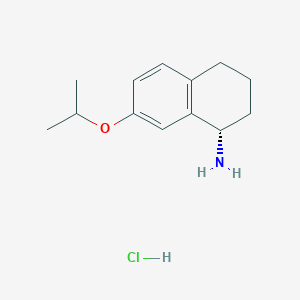

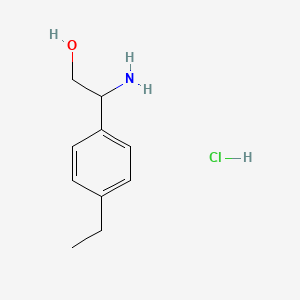
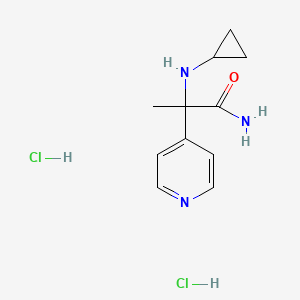

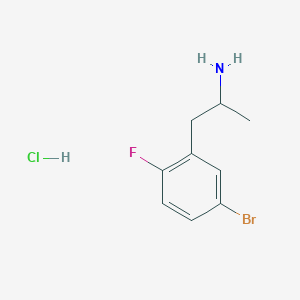

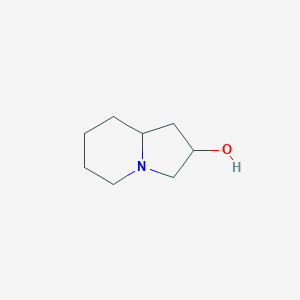

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)
![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)


